molecular formula C12H17NO B6608627 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 2866334-61-2

6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B6608627
CAS No.: 2866334-61-2
M. Wt: 191.27 g/mol
InChI Key: UARAAHHACNJLSA-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile are not widely documented in publicly available sources. it is typically synthesized through specialized organic synthesis techniques that involve the formation of the spirocyclic structure and the introduction of the nitrile group. Industrial production methods would likely involve optimization of these synthetic routes to achieve high yield and purity.

Chemical Reactions Analysis

6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in drug discovery, it may interact with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile can be compared with other spirocyclic compounds, such as:

    Spiro[2.4]heptane: A simpler spirocyclic compound with different chemical properties.

    Spiro[3.3]heptane: Another spirocyclic compound with a similar structure but different functional groups.

    6-cyclopentyl-2-oxaspiro[3.3]heptane: A compound with a similar structure but lacking the nitrile group.

The uniqueness of this compound lies in its specific combination of the spirocyclic structure and the nitrile group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-7-12(10-3-1-2-4-10)5-11(6-12)8-14-9-11/h10H,1-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARAAHHACNJLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2(CC3(C2)COC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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